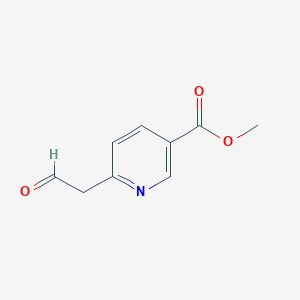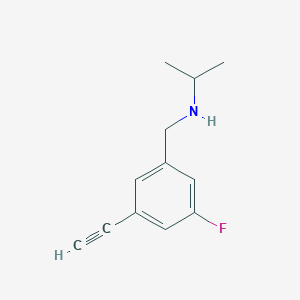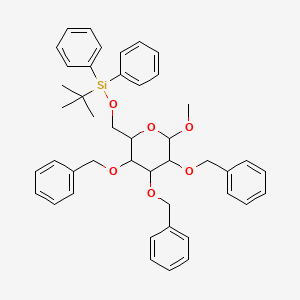
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is a chemical compound that features a pyridine ring substituted with azetidine-1-carbonyl, chlorine, and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine typically involves the reaction of azetidine-1-carbonyl chloride with 2-chloro-5-fluoropyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The azetidine-1-carbonyl group may facilitate binding to enzymes or receptors, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Azetidine-1-carbonyl)piperidin-3-ol
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Uniqueness
3-(Azetidine-1-carbonyl)-2-chloro-5-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H8ClFN2O |
|---|---|
Peso molecular |
214.62 g/mol |
Nombre IUPAC |
azetidin-1-yl-(2-chloro-5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H8ClFN2O/c10-8-7(4-6(11)5-12-8)9(14)13-2-1-3-13/h4-5H,1-3H2 |
Clave InChI |
ZUTIKLQHUYOAFL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)C2=C(N=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


